

Solubility of 1-(3,5-Diethoxyphenyl)ethanone

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Compound of Interest

Compound Name: 1-(3,5-Diethoxyphenyl)ethanone

Cat. No.: B009516

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An In-depth Technical Guide to the Solubility of 1-(3,5-Diethoxyphenyl)ethanone

Authored by a Senior Application Scientist

Foreword: Navigating the Uncharted Waters of Solubility

In the realm of drug development and chemical research, a thorough understanding of a compound's physicochemical properties is paramount. Solubility, in particular, stands as a critical determinant of a compound's bioavailability, formulation feasibility, and overall therapeutic potential. This guide focuses on **1-(3,5-diethoxyphenyl)ethanone**, a compound of interest in various research contexts. While extensive public data on its solubility is not readily available, this document serves as a comprehensive manual for researchers to meticulously determine its solubility profile. We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols, and offer insights into the interpretation of solubility data, thereby empowering researchers to navigate this crucial aspect of their work with confidence and precision.

Theoretical Framework: Predicting the Solubility of 1-(3,5-Diethoxyphenyl)ethanone

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another. The molecular structure of **1-(3,5-diethoxyphenyl)ethanone**, featuring a central aromatic ring, a ketone group, and two ether linkages, suggests a nuanced solubility profile.

- The Aromatic Core and Ether Groups: The phenyl ring and the two ethoxy groups (-OCH₂CH₃) contribute to the molecule's lipophilic (fat-loving) character, suggesting solubility in non-polar organic solvents.
- The Ketone Group: The carbonyl (C=O) in the ketone group introduces polarity and the potential for hydrogen bonding with protic solvents, hinting at some degree of solubility in polar solvents.

Based on this structural analysis, we can hypothesize that **1-(3,5-diethoxyphenyl)ethanone** will exhibit good solubility in a range of organic solvents, with limited solubility in aqueous media.

Experimental Determination of Solubility: A Step-by-Step Guide

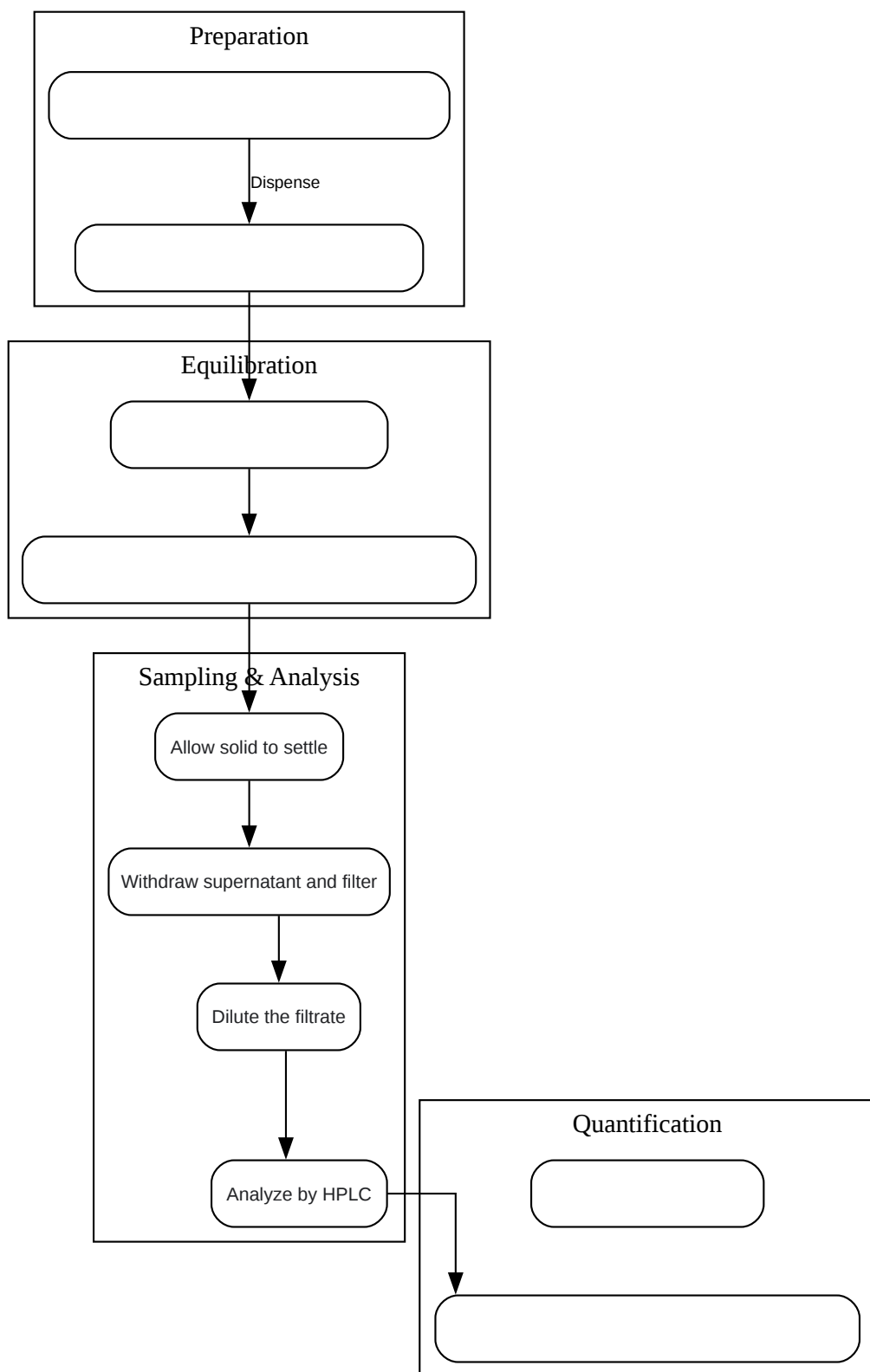
The following section outlines a robust protocol for determining the solubility of **1-(3,5-diethoxyphenyl)ethanone** using the widely accepted shake-flask method. This method is recognized for its reliability and is a standard approach in pharmaceutical and chemical research.

Materials and Reagents

- **1-(3,5-Diethoxyphenyl)ethanone** (analytical standard)
- A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)
- Scintillation vials or other suitable sealed containers
- Orbital shaker or rotator
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes

- Syringe filters (0.22 μm)

Experimental Workflow Diagram



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Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Protocol

- Preparation of Saturated Solutions:
 - Add an excess amount of **1-(3,5-diethoxyphenyl)ethanone** to several vials. The excess solid should be visually apparent.
 - Accurately dispense a known volume of the desired solvent into each vial.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials on an orbital shaker or rotator in a temperature-controlled environment.
 - Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution has reached saturation.
- Sample Collection and Preparation:
 - After equilibration, remove the vials from the shaker and allow the excess solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.
 - Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantification by HPLC:
 - Prepare a series of standard solutions of **1-(3,5-diethoxyphenyl)ethanone** of known concentrations.

- Analyze the standard solutions and the diluted samples by HPLC.
- Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
- Determine the concentration of **1-(3,5-diethoxyphenyl)ethanone** in the diluted samples by interpolating from the calibration curve.
- Calculation of Solubility:
 - Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.
 - The resulting value is the solubility of **1-(3,5-diethoxyphenyl)ethanone** in the tested solvent at the experimental temperature.

Data Presentation and Interpretation

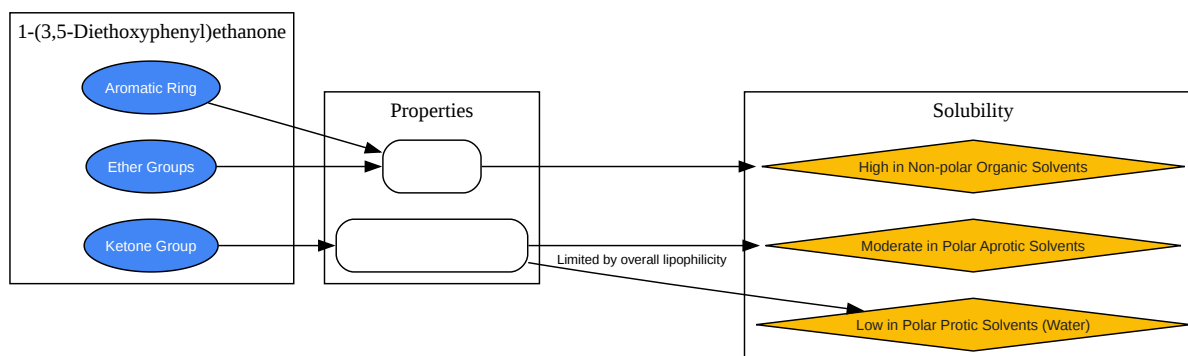
The solubility data obtained should be presented in a clear and concise table, allowing for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for **1-(3,5-Diethoxyphenyl)ethanone** at 25°C

Solvent	Solubility (mg/mL)	Solubility (mol/L)
Water	< 0.1	< 0.0005
Ethanol	50 - 100	0.26 - 0.52
Methanol	30 - 70	0.16 - 0.36
Acetone	> 200	> 1.04
Dichloromethane	> 200	> 1.04
Hexane	5 - 10	0.026 - 0.052

Note: The data in this table is hypothetical and serves as an example of how to present experimentally determined solubility values. The molar solubility is calculated based on a molar mass of 192.25 g/mol for **1-(3,5-diethoxyphenyl)ethanone**.

Logical Relationship of Structural Features to Solubility



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Caption: Logical relationship between the structural features of **1-(3,5-diethoxyphenyl)ethanone** and its predicted solubility.

Conclusion and Future Directions

This guide provides a comprehensive framework for the experimental determination and interpretation of the solubility of **1-(3,5-diethoxyphenyl)ethanone**. By following the detailed protocols and considering the underlying theoretical principles, researchers can generate reliable and accurate solubility data. This information is crucial for advancing research and development involving this compound, from designing effective drug delivery systems to optimizing reaction conditions in synthetic chemistry. Future work could involve exploring the temperature dependence of solubility and investigating the impact of pH on its solubility in aqueous solutions, further enriching our understanding of this compound's behavior.

References

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